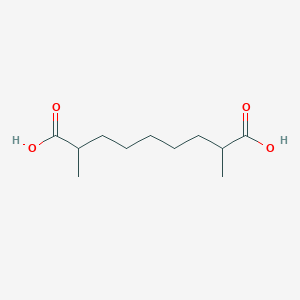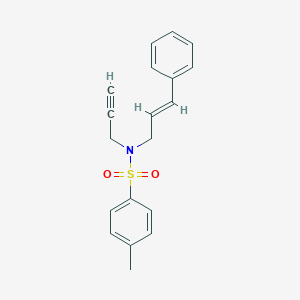
N-cinnamyl-4-methyl-N-(2-propynyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cinnamyl-4-methyl-N-(2-propynyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, specifically tosylamides It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to an amine, which is further connected to a propargyl group and a phenylallyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cinnamyl-4-methyl-N-(2-propynyl)benzenesulfonamide typically involves the reaction of a tosyl-protected amine with a propargyl halide under basic conditions. One common method is the A3 coupling reaction, which involves the three-component coupling of an aldehyde, an alkyne, and an amine. This reaction can be catalyzed by various metal catalysts, such as copper or gold, to yield the desired propargylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free synthesis and the use of non-conventional energy sources like microwave irradiation, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-cinnamyl-4-methyl-N-(2-propynyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution: The tosyl group can be substituted with other functional groups using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: H2/Ni, H2/Rh, Zn/HCl.
Substitution: Nucleophiles such as RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce the corresponding amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-cinnamyl-4-methyl-N-(2-propynyl)benzenesulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-cinnamyl-4-methyl-N-(2-propynyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The propargyl group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can then interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Tosylhydrazones: These compounds are also tosyl-protected amines but with a hydrazone functional group.
N-Tosylaldimines: These compounds contain an aldimine group and are used in nucleophilic trifluoromethylation reactions.
Uniqueness
N-cinnamyl-4-methyl-N-(2-propynyl)benzenesulfonamide is unique due to its combination of a tosyl-protected amine with a propargyl and phenylallyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Eigenschaften
Molekularformel |
C19H19NO2S |
|---|---|
Molekulargewicht |
325.4g/mol |
IUPAC-Name |
4-methyl-N-[(E)-3-phenylprop-2-enyl]-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C19H19NO2S/c1-3-15-20(16-7-10-18-8-5-4-6-9-18)23(21,22)19-13-11-17(2)12-14-19/h1,4-14H,15-16H2,2H3/b10-7+ |
InChI-Schlüssel |
RPSOKXVCPNBLRU-JXMROGBWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C/C=C/C2=CC=CC=C2)CC#C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=CC2=CC=CC=C2)CC#C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=CC2=CC=CC=C2)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![16-[(4-Methylphenyl)sulfonyl]-1,4,7,10,13-pentaoxa-16-azacyclooctadecane](/img/structure/B493257.png)
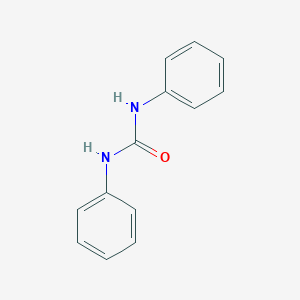
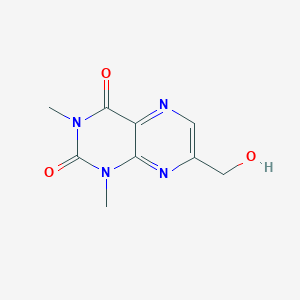
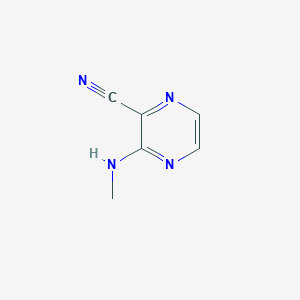


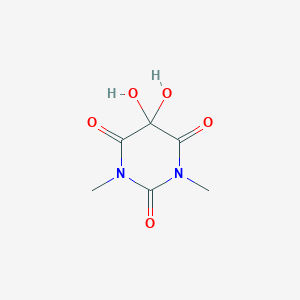
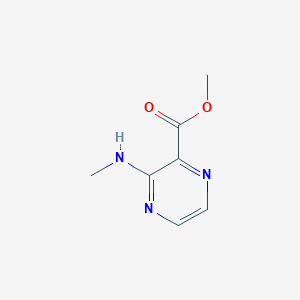
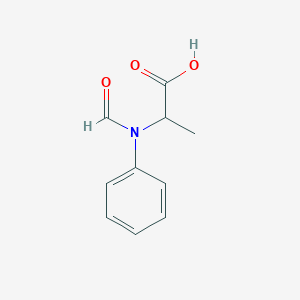
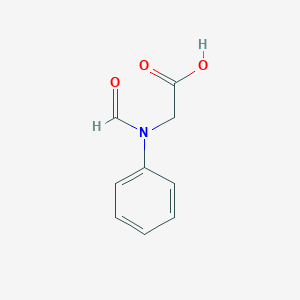
![3-(Ethylamino)-5-methyl-6-[(phenylimino)methyl]-2-pyrazinecarbonitrile](/img/structure/B493275.png)
